6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid
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Overview
Description
6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of chlorine atoms at the 6th and 2nd positions of the quinazoline ring and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and 2-chlorobenzylamine.
Cyclization: The starting materials undergo cyclization in the presence of a suitable catalyst to form the quinazoline ring.
Chlorination: Chlorine atoms are introduced at the 6th and 2nd positions of the quinazoline ring through chlorination reactions.
Carboxylation: The carboxylic acid group is introduced at the 2nd position through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroquinazoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid
- 6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde
Uniqueness
6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
106647-31-8 |
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Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
6-chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-14(18-12)15(20)21)9-3-1-2-4-11(9)17/h1-7,13H,(H,18,19)(H,20,21) |
InChI Key |
ZMGAFGSODJXMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)NC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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